Sesamol

Beschreibung

Eigenschaften

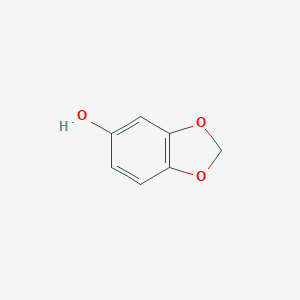

IUPAC Name |

1,3-benzodioxol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSZGTFNYDARNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021267 | |

| Record name | Sesamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | Sesamol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sesamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

272.00 to 274.00 °C. @ 760.00 mm Hg | |

| Record name | Sesamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Record name | Sesamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from chloroform/petroleum ether, Beige crystals | |

CAS No. |

533-31-3 | |

| Record name | Sesamol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sesamol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sesamol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxol-5-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sesamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-(methylenedioxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-METHYLENEDIOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94IEA0NV89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sesamol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sesamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

64.9 °C, 65.8 °C | |

| Record name | Sesamol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sesamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Neuroprotective Mechanisms of Sesamol

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sesamol, a key bioactive lignan (B3055560) from sesame seeds (Sesamum indicum L.), has emerged as a promising natural compound with significant neuroprotective properties.[1] Extensive research demonstrates its potential to counteract the pathological processes underlying various neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[1] The therapeutic efficacy of sesamol is attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic activities.[2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning sesamol's neuroprotective effects, focusing on its modulation of critical signaling pathways. Quantitative data from key studies are presented for comparative analysis, detailed experimental protocols are provided for methodological reference, and core signaling cascades are visualized to facilitate a deeper understanding of its mode of action.

Core Neuroprotective Mechanisms of Action

The neuroprotective action of sesamol is multi-faceted, primarily revolving around its ability to mitigate oxidative stress, neuroinflammation, and apoptosis—three interconnected pathological pillars of neurodegeneration.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a critical factor in neuronal damage.[4][5] Sesamol effectively counteracts oxidative stress through several mechanisms:

-

Direct Radical Scavenging: Sesamol is a potent scavenger of free radicals, which helps prevent cellular damage and lipid peroxidation.[2][6] This direct antioxidant activity is fundamental to its neuroprotective capacity.[6]

-

Enhancement of Endogenous Antioxidant Defenses: Sesamol upregulates the expression and activity of key antioxidant enzymes. It achieves this primarily by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[7][8] Activated Nrf2 translocates to the nucleus, promoting the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase (NQO1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx).[3][7][9] Studies show sesamol treatment significantly increases the levels of these enzymes, thereby bolstering the cellular antioxidant shield.[3][7]

-

Mitochondrial Protection: By balancing the cellular redox status, sesamol protects against mitochondrial dysfunction, a key consequence of oxidative stress.[8]

Mitigation of Neuroinflammation

Neuroinflammation, driven by the over-activation of glial cells (microglia and astrocytes), contributes significantly to neuronal death in chronic neurodegenerative conditions.[10] Sesamol exerts powerful anti-inflammatory effects by inhibiting key inflammatory signaling pathways.[2][11]

-

Inhibition of Pro-inflammatory Mediators: Sesamol significantly reduces the production and expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][6][12] It also suppresses the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13]

-

Modulation of Glial Activation: In models of systemic inflammation, sesamol reduces the over-activation of microglia, the resident immune cells of the brain.[14] It can also promote the polarization of microglia from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[11]

-

Suppression of Inflammatory Pathways: The anti-inflammatory effects of sesamol are largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][13] By preventing the activation and nuclear translocation of NF-κB, sesamol blocks the transcription of numerous pro-inflammatory genes.[6][14]

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a final common pathway leading to neuronal loss in neurodegenerative diseases. Sesamol confers neuroprotection by directly modulating the apoptotic cascade.

-

Regulation of Bcl-2 Family Proteins: Sesamol has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax.[4][11] This shift in the Bax/Bcl-2 ratio is crucial for preventing the initiation of the mitochondrial apoptotic pathway.

-

Inhibition of Caspase Activation: Sesamol treatment significantly reduces the levels of cleaved caspase-3, a key executioner caspase in the apoptotic pathway.[3][11] By inhibiting caspase-3, sesamol directly halts the downstream events that lead to cell death.

Modulation of Key Signaling Pathways

Sesamol's therapeutic effects are orchestrated through its interaction with a network of intracellular signaling pathways. Understanding these interactions is critical for drug development and targeted therapeutic strategies.

Nrf2/Keap1 Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Oxidative stress or xenobiotics like sesamol can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes, initiating their transcription. Sesamol has been shown to activate this pathway, leading to increased expression of HO-1 and NQO1, which protects neurons from oxidative damage.[7][8]

References

- 1. Sesamol: A Phenolic Compound of Health Benefits and Therapeutic Promise in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of sesamol against LPS-induced spatial learning and memory deficits are mediated via anti-inflammatory and antioxidant activities in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sesamol attenuates oxidative stress, apoptosis and inflammation in focal cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sesamin and sesamol attenuate H2O2-induced oxidative stress on human neuronal cells via the SIRT1-SIRT3-FOXO3a signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The prospective therapeutic benefits of sesamol: neuroprotection in neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Protective effects of sesamol on systemic oxidative stress-induced cognitive impairments via regulation of Nrf2/Keap1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protective effects of sesamol on systemic oxidative stress-induced cognitive impairments via regulation of Nrf2/Keap1 pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Sesamol Attenuates Neuroinflammation by Regulating the AMPK/SIRT1/NF-κB Signaling Pathway after Spinal Cord Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The protective effects of sesamol and/or the probiotic, Lactobacillus rhamnosus, against aluminum chloride-induced neurotoxicity and hepatotoxicity in rats: Modulation of Wnt/β-catenin/GSK-3β, JAK-2/STAT-3, PPAR-γ, inflammatory, and apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sesamol suppresses the inflammatory response by inhibiting NF-κB/MAPK activation and upregulating AMP kinase signaling in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sesamol supplementation prevents systemic inflammation-induced memory impairment and amyloidogenesis via inhibition of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

What are the natural sources and extraction methods for Sesamol

An In-depth Technical Guide to the Natural Sources and Extraction Methods of Sesamol

Introduction

Sesamol (3,4-methylenedioxyphenol) is a natural phenolic compound renowned for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1] As a key bioactive component found in sesame seeds and their derivatives, sesamol is of significant interest to researchers in the fields of functional foods, pharmaceuticals, and drug development.[2][3] Its antioxidant capabilities contribute to the remarkable shelf-life of sesame oil and are being explored for various therapeutic applications, including cardioprotection.[2][4] Furthermore, sesamol serves as a crucial chemical intermediate in the industrial synthesis of pharmaceuticals like paroxetine, an antidepressant drug.[5][6]

This technical guide provides a comprehensive overview of the natural origins of sesamol and details the methodologies employed for its extraction and quantification. It is intended for researchers, scientists, and professionals in drug development seeking detailed information on this promising natural compound.

Natural Sources of Sesamol

The primary natural source of sesamol is the sesame seed (Sesamum indicum L.).[7] While present in the seeds, sesamol's concentration significantly increases during the processing of sesame oil, particularly through roasting.[8][9] Sesamol is largely formed from the thermal decomposition of another lignan, sesamolin, under high temperature and moisture conditions.[4][8] In addition to sesame, sesamol has also been identified in other natural sources such as Piper cubeba.[2][3]

The concentration of sesamol can vary widely depending on the sesame cultivar, seed processing (roasting time and temperature), and the final product (e.g., seeds, oil, tahini).[10][11]

Quantitative Data: Sesamol Content in Natural Sources

The following table summarizes the sesamol content found in various sesame-derived products as reported in scientific literature.

| Product | Sesamol Content (mg/kg or mg/100g) | Notes |

| Sesame Seeds (General) | 0 - 70.3 mg/kg (average 6.8 mg/kg) | Content varies significantly across cultivars.[12] |

| Sesame Seeds (India) | 78.34 mg/100g (average) | [12] |

| Sesame Oil (General) | 9.8 - 108.7 mg/kg (average 61.6 mg/kg) | [12] |

| Sesame Oil (Pakistan, White Seeds) | 224 mg/kg | [13] |

| Tahina | 10.98 - 12.33 mg/100g oil | Tahini is composed of ground sesame seeds.[14] |

| Halva (Plain) | 4.97 - 9.12 mg/100g oil | Halva is a confection made from tahini.[14] |

Extraction and Isolation Methods

The extraction of sesamol is intrinsically linked to the extraction of lignans (B1203133) from sesame seeds, defatted meal, or sesame oil. Direct extraction from raw seeds yields very low amounts, as sesamol is primarily a product of thermal processing.[15] Methodologies range from traditional solvent-based extractions to advanced chromatographic and solid-phase techniques for purification and analysis.

Primary Extraction from Sesame Byproducts

Defatted sesame meal or cake, byproducts of oil production, are concentrated sources of lignans and are often used as the starting material for isolating these compounds.[16]

-

Solvent Extraction: This is a conventional method utilizing organic solvents. Sesamol is freely soluble in solvents like methanol (B129727), chloroform, and ether.[8] Common techniques include maceration, Soxhlet extraction, and stirring at controlled temperatures.[16][17]

-

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to enhance the extraction process. UAE can improve efficiency, reduce solvent consumption, and shorten the extraction time.[16]

-

Aqueous Enzymatic Extraction: A modern, environmentally friendly method where enzymes are used to break down the cell walls of finely ground sesame, releasing intracellular oil and other components. This technique can efficiently extract oil while preserving nutrients.[18]

Purification and Isolation from Sesame Oil

For analytical or preparative purposes, sesamol is often isolated from sesame oil.

-

Solid-Phase Extraction (SPE): Anion exchange SPE is a highly effective and convenient method for extracting sesamol from sesame oil, especially for analytical quantification.[8][19] It offers high recovery rates and removes interfering matrix substances.[8]

-

Liquid-Liquid Microextraction (LLME): Ultrasound-assisted liquid-liquid microextraction (UALLME) based on deep eutectic solvents (DESs) has been developed for the extraction of sesamol from oil.[8]

-

Macroporous Resin Adsorption: This method uses non-ionic organic polymer adsorbents to capture lignans from sesame oil. It is noted for its large adsorption capacity and reusability, making it suitable for larger-scale operations.[8][17]

-

Chromatographic Techniques: Centrifugal Partition Chromatography (CPC) and High-Speed Countercurrent Chromatography (HSCCC) are advanced liquid-liquid partitioning techniques used for the preparative separation and purification of lignans like sesamol from crude extracts.[8][17]

Analytical Quantification Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for the detection and quantification of sesamol.[5][8]

-

HPLC: Reversed-phase HPLC (RP-HPLC) with UV detection is a robust and widely used method.[20][21] It is considered superior to GC for assaying polar sesamol impurities due to its higher sensitivity, precision, and linearity.[5][6]

-

GC: GC coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) can also be used, though it may be less sensitive for certain impurities compared to LC methods.[5][6]

Quantitative Comparison of Analytical Methods

The following table compares the performance of LC and GC methods for the analysis of sesamol and its impurities.

| Parameter | Liquid Chromatography (LC) | Gas Chromatography (GC) |

| Correlation Coefficient (r) | 0.9989 - 0.9997 | 0.9875 - 0.9981 |

| Relative Standard Deviation (RSD) | 1.76% - 3.32% | 7.45% - 26.8% |

| Limit of Detection (LOD) | 0.013 - 0.045 µg/mL | 0.067 - 3.103 µg/mL |

| Recovery (SPE-HPLC) | 88.2% - 106.1% | N/A |

| Limit of Quantification (LOQ) (SPE-HPLC) | 5.0 mg/kg | N/A |

Data compiled from multiple sources.[5][6][19]

Experimental Protocols

This section provides detailed methodologies for key extraction and analytical procedures.

Protocol 1: Ultrasound-Assisted Extraction (UAE) from Defatted Sesame Cake

This protocol describes an efficient method for extracting lignans, including sesamol derivatives, from sesame byproducts.[16]

Materials:

-

Defatted sesame cake (milled to a fine powder)

-

Solvent (e.g., Ethanol, Methanol)

-

Ultrasonic bath or probe sonicator

-

Filtration apparatus (e.g., Whatman No. 42 filter paper)

-

Rotary evaporator

-

Vacuum oven or freeze-dryer

Procedure:

-

Sample Preparation: Mix the powdered sesame cake with the chosen solvent in a 1:10 (w/v) ratio in a suitable flask.

-

Sonication: Place the flask in an ultrasonic bath. Sonicate for approximately 45 minutes at a controlled temperature (e.g., 30°C). Optimal time and temperature may require empirical determination.

-

Filtration: Filter the mixture through the filter paper to separate the liquid extract from the solid residue.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.

-

Drying: Dry the resulting crude extract in a vacuum oven or using a freeze-dryer to obtain a stable powdered extract.

-

Storage: Store the dried extract at -20°C in a desiccator to prevent degradation.

Protocol 2: Solid-Phase Extraction (SPE) of Sesamol from Sesame Oil

This protocol details a sample cleanup and extraction procedure for the determination of sesamol in sesame oil, optimized for subsequent HPLC analysis.[19]

Materials:

-

Sesame oil sample

-

Anion exchange SPE column (e.g., Cleanert PAX, 500 mg/6 mL)

-

Sample loading solvent

-

Washing solution

-

Eluent

-

Vortex mixer and centrifuge

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.2 g of the oil sample into a centrifuge tube.

-

Liquid-Liquid Extraction: Add 4 mL of methanol, vortex for 5 minutes, and sonicate for 5 minutes. Centrifuge the mixture at 4000 rpm for 5 minutes.

-

SPE Column Conditioning: Condition the anion exchange SPE column according to the manufacturer's instructions.

-

Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE column.

-

Washing: Wash the column with an appropriate washing solution to remove interfering substances. The volume and pH of this solution should be optimized.

-

Elution: Elute the bound sesamol from the column using a suitable eluent. The type, volume, and pH of the eluent are critical for efficient recovery.

-

Analysis: The collected eluate is then ready for analysis by HPLC.

Protocol 3: HPLC Quantification of Sesamol

This protocol provides a validated method for the quantification of sesamol using RP-HPLC with UV detection.[20][21]

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 stationary phase column (e.g., 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30, v/v).[5]

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: 30°C.[21]

-

Detection Wavelength: 297 nm or 290 nm, where sesamol exhibits maximum absorbance.[20][21]

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of pure sesamol in the mobile phase at known concentrations (e.g., 10–1000 ng/mL) to generate a calibration curve.[21]

-

Sample Preparation: Reconstitute the dried extract (from Protocol 1) or the eluate (from Protocol 2) in a known volume of the mobile phase. Filter the solution through a 0.45 µm syringe filter.

-

Injection & Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Identify the sesamol peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of sesamol by relating the peak area of the sample to the calibration curve derived from the standards.

Visualization of Workflows

General Extraction and Purification Workflow

The following diagram illustrates the general process flow from sesame seeds to purified sesamol.

Caption: Workflow for the extraction and purification of sesamol.

Analytical Workflow for Sesamol in Oil

This diagram outlines the specific steps for the quantitative analysis of sesamol in sesame oil using SPE-HPLC.

Caption: Analytical workflow for sesamol determination via SPE-HPLC.

References

- 1. Sesamol - Wikipedia [en.wikipedia.org]

- 2. Sesamol: a powerful functional food ingredient from sesame oil for cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. extension.okstate.edu [extension.okstate.edu]

- 5. gigvvy.com [gigvvy.com]

- 6. researchgate.net [researchgate.net]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Byproducts of Sesame Oil Extraction: Composition, Function, and Comprehensive Utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Showing details for content value of Sesamol in Sesame seed [Black], oil - Phenol-Explorer [phenol-explorer.eu]

- 11. Concentration data for Sesamol in Sesame seed, oil - Phenol-Explorer [phenol-explorer.eu]

- 12. Determination and Daily Intake Estimation of Lignans in Sesame Seeds and Sesame Oil Products in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 13. office2.jmbfs.org [office2.jmbfs.org]

- 14. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

- 15. CN102796609A - Production process of sesamol-rich fragrant sesame oil - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. huataioilmachine.com [huataioilmachine.com]

- 19. Determination of sesamol in sesame oil by anion exchange solid phase extraction coupled with HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. benchchem.com [benchchem.com]

- 21. Validation of Cell-Based Assay for Quantification of Sesamol Uptake and Its Application for Measuring Target Exposure - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis from Piperonal via Baeyer-Villiger Oxidation

An In-depth Technical Guide to the Synthesis of High-Purity Sesamol

Introduction

Sesamol (3,4-methylenedioxyphenol) is a natural phenolic compound found in sesame seeds and sesame oil, renowned for its potent antioxidant and anti-inflammatory properties.[1][2] It serves as a valuable precursor in the synthesis of various pharmaceuticals, including the antidepressant paroxetine, and is utilized as a quality stabilizer and antioxidant in the food and cosmetics industries.[1][3][4] While sesamol can be extracted from natural sources like sesame oil, the yields are often low and the process is cost-intensive, making chemical synthesis the primary method for industrial-scale production.[3][4] This technical guide provides a comprehensive overview of the principal synthesis pathways for producing high-purity sesamol, tailored for researchers, scientists, and drug development professionals. It includes detailed experimental protocols, comparative quantitative data, and visual diagrams of the core chemical transformations.

The most prevalent and industrially significant method for synthesizing sesamol is the Baeyer-Villiger oxidation of piperonal (B3395001) (also known as heliotropin or 3,4-methylenedioxybenzaldehyde).[1][4] This reaction involves the oxidation of the aldehyde group in piperonal to form a formate (B1220265) or acetate (B1210297) ester intermediate, which is subsequently hydrolyzed to yield sesamol.

Chemical Pathway

The general pathway involves two main steps:

-

Oxidation: Piperonal is reacted with a peroxy acid (e.g., peracetic acid, m-CPBA) to form an intermediate ester, such as sesamyl formate or sesamol acetate.[4][5][6]

-

Hydrolysis: The ester intermediate is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to produce a water-soluble salt of sesamol. This is followed by acidification to liberate the final sesamol product.[5][6]

Experimental Protocols

Protocol 1: High-Yield Synthesis using Peracetic Acid in Toluene (B28343) [5]

-

Reaction Setup: A mixture of 250 cc of toluene and 200 g of peracetic acid is stirred in a glass-lined kettle and cooled to an internal temperature of approximately 5°C in an ice bath.

-

Oxidation: 100 g of piperonal is added to the cooled mixture. The reaction is maintained at a temperature between 5°C and 15°C for 4 to 16 hours. To manage the water content from technical grade peracetic acid, a water-binding agent like sodium sulfate (B86663) and sodium acetate is added.

-

Hydrolysis: After the oxidation is complete, the toluene solution is washed with ice water. A solution of sodium hydroxide (B78521) is then added under a non-oxidizing atmosphere (e.g., nitrogen) to hydrolyze the intermediate sesamyl formate, forming sodium sesamate.

-

Isolation: Solid carbon dioxide is added to the aqueous solution of sodium sesamate. This liberates sesamol at a low temperature in a non-oxidizing atmosphere.[5]

-

Purification: The liberated sesamol is extracted with a water-immiscible solvent such as toluene. The solvent is then evaporated to yield essentially pure sesamol, which crystallizes upon solvent removal. The product can be further purified by redissolving in toluene and recrystallizing at low temperatures.[5]

Protocol 2: Synthesis of Sesamol Acetate Intermediate [6]

-

Reaction Setup: 150 parts of piperonal are mixed with 1.5 parts of p-toluenesulfonic acid as a catalyst.

-

Oxidation: The mixture is heated to 60°C, and 170 parts of anhydrous peracetic acid are added dropwise over 30 minutes while maintaining the temperature between 60-65°C. The reaction is continued for an additional 30 minutes after the addition is complete.

-

Work-up: The reaction mixture is cooled and poured into 1000 parts of cold 5% sodium carbonate solution. The mixture is then extracted with benzene (B151609).

-

Isolation of Intermediate: The benzene extract is washed with water and saturated sodium chloride solution, then dried over anhydrous sodium sulfate. The benzene is removed by distillation, and the remaining crude sesamol acetate is distilled to purify.

-

Conversion to Sesamol: The purified sesamol acetate is decomposed by refluxing for one hour with sodium hydroxide in methanol (B129727) to give a quantitative yield of sesamol.

Quantitative Data

| Method/Parameter | Protocol 1 (Peracetic Acid/Toluene) | Protocol 2 (Sesamol Acetate) | Synthesis with MCPBA |

| Starting Material | Piperonal | Piperonal | Piperonal |

| Key Reagents | Peracetic acid, Toluene, NaOH, CO₂ | Anhydrous peracetic acid, p-toluenesulfonic acid | m-Chloroperoxybenzoic acid (MCPBA) |

| Reaction Temp. | 5 - 15°C[5] | 60 - 65°C[6] | Room Temperature[7] |

| Reaction Time | 4 - 16 hours[5] | ~1 hour[6] | 12 hours[7] |

| Reported Yield | > 70%[5] | 78.8%[6] | 64.0%[7] |

| Product Purity | Melting Point: 64.5°C[5] | Melting Point: 62-64°C[6] | Not specified |

| Notes | Avoids a distillation step for purification.[5] | Involves isolation of the acetate intermediate.[6] | High cost of MCPBA is a drawback.[7] |

Synthesis from Catechol

An alternative pathway to sesamol begins with catechol. This multi-step synthesis involves forming the characteristic methylenedioxy bridge, followed by acylation and a subsequent Baeyer-Villiger oxidation.

Chemical Pathway

-

Cyclization: Catechol is reacted with a methylene (B1212753) source, such as methylene chloride, under basic conditions to form 1,3-benzodioxole (B145889).

-

Acylation: A Friedel-Crafts acylation is performed on 1,3-benzodioxole using acetyl chloride to produce 3,4-methylenedioxyacetophenone.

-

Oxidation & Hydrolysis: The resulting ketone undergoes a Baeyer-Villiger oxidation, followed by hydrolysis and acidification to yield the final sesamol product.[8]

Experimental Protocol & Data

A study outlines this pathway using catechol and methylene chloride as starting materials.[8] The process involves a cyclization process to obtain 1,3-benzodioxole, which then reacts with acetyl chloride in a Friedel-Crafts acylation. The final product, sesamol, is obtained after a Baeyer-Villiger oxidation, hydrolysis, and acidification. The overall reported yield for this entire sequence is 36.6%.[8]

Synthesis from p-Diphenol

A novel synthesis route for sesamol starts from p-diphenol (hydroquinone). This pathway involves chlorination, nucleophilic substitution to form a tri-phenol, and a final ring-closing reaction.

Chemical Pathway

-

Chlorination: p-Diphenol is chlorinated to produce 2-chloro-1,4-diphenol.

-

Hydroxylation: The chlorinated intermediate is reacted with sodium hydroxide to yield 1,2,4-triphenol.

-

Cyclization: 1,2,4-triphenol is reacted with dichloromethane (B109758) to form the methylenedioxy bridge, yielding sesamol.[9]

Experimental Protocol & Data

Protocol 3: Synthesis from p-Diphenol [9]

-

Synthesis of 2-chloro-1,4-diphenol: 11.01g (0.10mol) of p-diphenol and 2.80g (0.05mol) of reduced iron powder are placed in a 500mL round-bottom flask with 150mL of carbon tetrachloride. The mixture is heated to boiling under UV light while slowly introducing 0.40mL of chlorine gas. The resulting white crystals are filtered and recrystallized from acetone.

-

Synthesis of 1,2,4-triphenol: 14.46g (0.10mol) of 2-chloro-1,4-diphenol and 6.0g (0.15mol) of solid sodium hydroxide are placed in a 500mL round-bottom flask with 150mL of distilled water. The subsequent steps to produce 1,2,4-triphenol are then carried out.

-

Synthesis of Sesamol: The 1,2,4-triphenol intermediate is then reacted with dichloromethane to yield the final sesamol product.

This method is presented as a new way to prepare sesamol with the potential for an obviously improved yield. The yield for the first step, the synthesis of 2-chloro-1,4-diphenol, is reported to be 93.6%.[9]

Other Synthesis Methods

Several other methods for sesamol synthesis have been reported, though they are less common for industrial production.

-

Semi-synthesis from Vanillin: This method is considered a good choice for industrial applications, yielding a product with good color and quality.[3]

-

From 3,4-methylenedioxyaniline (Piperonylamine): This route involves diazotization and hydrolysis to obtain sesamol. However, the yield is relatively low, and the process can generate hard-to-remove impurities from coupling reactions.[3]

-

Conversion from Sesamolin (B1680958): Sesamol can be produced from sesamolin, a lignan (B3055560) naturally present in sesame oil, through acid-catalyzed conversion or during high-temperature processing like roasting.[10][11][12] This is more of a conversion of a natural precursor than a total synthesis.

Conclusion

The synthesis of high-purity sesamol can be achieved through several distinct chemical pathways. The Baeyer-Villiger oxidation of piperonal remains the most commercially viable and high-yielding method, with established protocols that can produce sesamol with over 70% yield and high purity.[5] Alternative routes starting from commodity chemicals like catechol and p-diphenol offer different approaches, though they may involve more steps or result in lower overall yields. The choice of a specific pathway depends on factors such as raw material cost and availability, desired purity, scalability, and environmental considerations. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers and professionals engaged in the synthesis and application of this important phenolic compound.

References

- 1. Sesamol - Wikipedia [en.wikipedia.org]

- 2. Computational design, synthesis, in vitro and in vivo evaluation of a 3,4-methylenedioxyphenol (sesamol) derivative as an NRF2/HO-1 pathway activator ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07867A [pubs.rsc.org]

- 3. Page loading... [wap.guidechem.com]

- 4. gigvvy.com [gigvvy.com]

- 5. US3058995A - Process for producing sesamol - Google Patents [patents.google.com]

- 6. US2885407A - Synthesis of sesamol acetate and sesamol - Google Patents [patents.google.com]

- 7. CN111253361A - Preparation method of 3, 4-methylenedioxyphenol - Google Patents [patents.google.com]

- 8. Study on synthesis of sesamol from catechol | Semantic Scholar [semanticscholar.org]

- 9. Preparation method of sesamol - Eureka | Patsnap [eureka.patsnap.com]

- 10. Acid-catalyzed conversion of sesamolin to sesamol: Kinetics and reaction mechanism based on density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Byproducts of Sesame Oil Extraction: Composition, Function, and Comprehensive Utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Insight into Sesamolin: Physicochemical Properties, Pharmacological Activities, and Future Research Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Sesamol: A Comprehensive Technical Guide on its Role as a Free Radical Scavenger and Antioxidant

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sesamol, a phenolic compound derived from sesame seeds (Sesamum indicum) and sesame oil, has garnered significant scientific interest for its potent antioxidant and free radical scavenging properties.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying sesamol's antioxidant activity, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The primary mechanisms of action for sesamol include direct neutralization of reactive oxygen species (ROS), upregulation of endogenous antioxidant defense systems, and modulation of critical cellular signaling pathways such as the Nrf2/ARE, NF-κB, and MAPK pathways.[1][3][4] This document serves as a comprehensive resource for professionals engaged in the research and development of novel therapeutic agents targeting oxidative stress-related pathologies.

Mechanisms of Antioxidant Action

Sesamol exerts its antioxidant effects through a multi-pronged approach, targeting both the direct causes and the downstream effects of oxidative stress.

Direct Free Radical Scavenging

The chemical structure of sesamol, specifically the hydroxyl group on its benzodioxole ring, confers the ability to donate a hydrogen atom to neutralize a wide array of free radicals.[3] This direct scavenging activity is a primary line of defense against oxidative damage. Sesamol has been shown to be highly effective at neutralizing various types of free radicals, including hydroxyl radicals, superoxide (B77818) anions, and lipid peroxyl radicals.[5][6][7] This broad-spectrum activity protects vital cellular components such as DNA, lipids, and proteins from oxidative damage.[7][8] The principal mechanisms involved are Formal Hydrogen Atom Transfer (f-HAT) and Single Electron Transfer (SET).[9]

Upregulation of Endogenous Antioxidant Enzymes

Beyond direct scavenging, sesamol enhances the cell's intrinsic antioxidant capacity by upregulating the expression and activity of key antioxidant enzymes.[3][10] This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][11] Upon activation by sesamol, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes for protective enzymes, including:

This response fortifies the cell against sustained or subsequent oxidative insults.

Modulation of Cellular Signaling Pathways

Sesamol's antioxidant and anti-inflammatory effects are intricately linked to its ability to modulate key cellular signaling pathways that regulate oxidative stress and inflammation.

-

Nrf2/Keap1 Pathway: As mentioned, sesamol activates the Nrf2 pathway, which is a master regulator of the cellular antioxidant response.[10][13][14] This activation leads to a coordinated upregulation of a suite of antioxidant and detoxification enzymes.[13]

-

NF-κB Signaling Pathway: Sesamol has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of inflammation.[11][13][15] By suppressing NF-κB transport into the nucleus, sesamol downregulates the expression of pro-inflammatory cytokines like TNF-α and IL-1β, thereby mitigating inflammation-induced oxidative stress.[8][11][12]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is also involved in inflammatory responses.[16] Sesamol can decrease the activation of MAPK signaling, further contributing to its anti-inflammatory and antioxidant effects.[2][11]

Quantitative Antioxidant Activity Data

The efficacy of sesamol as an antioxidant has been quantified using various in vitro assays. The following tables summarize key findings from the literature, providing a comparative overview of its potency.

Table 1: Radical Scavenging Activity of Sesamol and Related Compounds

| Compound/Extract | Assay | IC50 Value / Activity | Reference |

| Sesamol | DPPH | IC50: 0.0011 mg/mL | [17] |

| Sesaminol | DPPH | IC50: 0.0011 mg/mL | [17] |

| Sesame Seed Oil Extract | DPPH | IC50: 0.026 mg/mL | [18] |

| α-Tocopherol (Reference) | DPPH | IC50: 0.031 mg/mL | [18] |

| Sesamol | ABTS | IC50: 0.0021 mg/mL | [17] |

| Sesaminol | ABTS | IC50: 0.0021 mg/mL | [17] |

| Sesame Seed Oil Extract | ABTS | 58.0% inhibition at 2.0% (w/v) | [18] |

| α-Tocopherol (Reference) | ABTS | 46.0% inhibition at 2.0% (w/v) | [18] |

IC50 (Inhibitory Concentration 50%) is the concentration required to scavenge 50% of free radicals. A lower IC50 value indicates higher antioxidant activity.

Table 2: Kinetic Data for DPPH Radical Scavenging

| Compound | Second-Order Rate Constant (k2) (µM⁻¹ s⁻¹) | Reference |

| Sesamol | 4.00 x 10⁻⁵ | [19] |

| Sesamol Dimer | 0.50 x 10⁻⁵ | [19] |

| Sesamin | 0.36 x 10⁻⁵ | [19] |

| Sesamolin | 0.13 x 10⁻⁵ | [19] |

The second-order rate constant (k2) reflects the reaction speed between the antioxidant and the free radical. A higher k2 value signifies a faster and more efficient scavenging activity.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the antioxidant and free radical scavenging properties of sesamol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures an antioxidant's ability to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[20][21]

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727). This solution should be freshly made and stored in the dark to prevent degradation.[22]

-

Sample Preparation: Dissolve sesamol in methanol to create a stock solution. Prepare a series of dilutions from this stock to test a range of concentrations.[20]

-

Reaction Mixture: In a 96-well microplate or cuvette, add 100 µL of the various concentrations of the sesamol sample.[22]

-

Initiation: Add 100 µL of the 0.1 mM DPPH solution to each well and mix gently.[22]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17][22]

-

Measurement: Measure the absorbance at 517 nm using a spectrophotometer. A mixture of methanol and DPPH solution serves as the negative control.[22]

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:[17] % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

-

IC50 Determination: Plot the percentage of inhibition against the corresponding sample concentrations to determine the IC50 value.[22]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed, blue-green ABTS radical cation (ABTS•+), causing its decolorization. The change in absorbance is measured spectrophotometrically.[17]

Methodology:

-

ABTS•+ Solution Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[17][20]

-

Working Solution: Before use, dilute the ABTS•+ solution with ethanol (B145695) or Phosphate (B84403) Buffered Saline (PBS) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[20]

-

Sample Preparation: Prepare stock solutions and serial dilutions of sesamol in ethanol or PBS.[17]

-

Assay Procedure: Add 10 µL of the various sesamol concentrations to the wells of a 96-well plate. Subsequently, add 190 µL of the diluted ABTS•+ solution to each well.[17]

-

Incubation & Measurement: Incubate the plate at room temperature for 6 minutes, then measure the absorbance at 734 nm.[17]

-

Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay. The IC50 value is determined by plotting the inhibition percentage against the sample concentration.[17]

Catalase (CAT) Activity Assay

Principle: Catalase activity is determined by measuring the rate of decomposition of hydrogen peroxide (H2O2). One common method involves monitoring the decrease in absorbance at 240 nm as H2O2 is consumed.[23] An alternative colorimetric method relies on the reaction of the enzyme with methanol in the presence of H2O2 to produce formaldehyde, which is then measured with a chromogen.

Methodology (Spectrophotometric - H2O2 Decomposition):

-

Enzyme Extraction: Homogenize tissue or cell samples in a cold phosphate buffer (e.g., 50 mM, pH 7.0) containing protease inhibitors. Centrifuge the homogenate and collect the supernatant containing the enzyme.[23]

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 7.0) and the enzyme extract.[23]

-

Initiation: Start the reaction by adding a known concentration of H2O2 (e.g., to a final concentration of 10-15 mM). The total volume is typically 3 mL.[23]

-

Measurement: Immediately monitor the decrease in absorbance at 240 nm for 2 minutes using a spectrophotometer.[23]

-

Calculation: Catalase activity is calculated based on the rate of change in absorbance and the molar extinction coefficient of H2O2 (43.6 M⁻¹ cm⁻¹ at 240 nm) and is typically expressed as units per milligram of protein.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions involved in sesamol's mechanism of action is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

Sesamol's Modulation of the Nrf2/ARE Antioxidant Pathway

Caption: Sesamol induces the dissociation of Nrf2 from Keap1, leading to Nrf2 nuclear translocation and transcription of antioxidant genes.

Sesamol's Anti-inflammatory Effect via NF-κB and MAPK Pathways

Caption: Sesamol inhibits inflammatory pathways by blocking MAPK activation and the nuclear translocation of NF-κB.

Experimental Workflow for DPPH Radical Scavenging Assay

Caption: A generalized workflow for determining the antioxidant capacity of sesamol using the DPPH radical scavenging assay.

Conclusion

Sesamol demonstrates robust efficacy as a free radical scavenger and antioxidant through a combination of direct radical neutralization and the modulation of key cellular defense pathways. Its ability to activate the Nrf2/ARE pathway while simultaneously inhibiting pro-inflammatory NF-κB and MAPK signaling underscores its multifaceted protective capabilities.[11] The quantitative data consistently highlight its potent antioxidant capacity, often comparable or superior to established antioxidants like α-tocopherol.[18] The detailed protocols and visual diagrams provided in this guide offer a foundational resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential of sesamol for mitigating conditions rooted in oxidative stress and inflammation.

References

- 1. Sesamol, a major lignan in sesame seeds (Sesamum indicum): Anti-cancer properties and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Sesamol Alleviates Airway Hyperresponsiveness and Oxidative Stress in Asthmatic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Free radical reactions and antioxidant activities of sesamol: pulse radiolytic and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Neuroprotective effects of sesamol against LPS-induced spatial learning and memory deficits are mediated via anti-inflammatory and antioxidant activities in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Free radical scavenging activity of newly designed sesamol derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Protective effects of sesamol on systemic oxidative stress-induced cognitive impairments via regulation of Nrf2/Keap1 pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 11. Sesamol suppresses the inflammatory response by inhibiting NF-κB/MAPK activation and upregulating AMP kinase signaling in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protective effects of sesamol on systemic oxidative stress-induced cognitive impairments via regulation of Nrf2/Keap1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. A computational study to identify Sesamol derivatives as NRF2 activator for protection against drug-induced liver injury (DILI) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. scispace.com [scispace.com]

- 19. Free radical scavenging behavior of antioxidant compounds of sesame (sesamum indicum L.) in DPPH(*) system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Effects of sesame seed extract as a natural antioxidant on the oxidative stability of sunflower oil - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. cabidigitallibrary.org [cabidigitallibrary.org]

The Cardioprotective Potential of Sesamol: A Deep Dive into its Molecular Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

Sesamol, a phenolic compound derived from sesame oil, has emerged as a promising natural agent with significant cardioprotective properties.[1][2][3] Extensive research, encompassing both in vitro and in vivo studies, has elucidated its multifaceted mechanisms of action, which primarily revolve around its potent antioxidant, anti-inflammatory, and anti-apoptotic activities.[4][5][6] This technical guide provides a comprehensive overview of the cardioprotective effects of sesamol, its molecular targets, and the experimental methodologies used to evaluate its efficacy, offering valuable insights for researchers and professionals in the field of cardiovascular drug development.

Attenuation of Myocardial Ischemia/Reperfusion Injury

Myocardial ischemia/reperfusion (I/R) injury is a major contributor to the morbidity and mortality associated with cardiovascular diseases. Sesamol has demonstrated significant protective effects in animal models of I/R injury.[4][7] Pre-treatment with sesamol has been shown to reduce the infarct size, decrease the levels of cardiac injury markers, and improve overall cardiac function.[5][7]

Key Mechanisms of Action:

-

Antioxidant Effects: Sesamol effectively mitigates the oxidative stress induced by I/R. It achieves this by reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.[4][8] Concurrently, it enhances the activities of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH).[5][7]

-

Anti-inflammatory Response: The cardioprotective effects of sesamol are also attributed to its potent anti-inflammatory properties. It significantly reduces the serum and mRNA levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[4][7] This anti-inflammatory action is mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][9]

-

Anti-apoptotic Activity: Sesamol modulates the expression of key proteins involved in apoptosis. It downregulates the expression of the pro-apoptotic proteins Bax and Caspase-3 while upregulating the anti-apoptotic protein Bcl-2, thereby preventing cardiomyocyte death.[4][7]

Quantitative Data on Sesamol's Efficacy in Myocardial I/R Injury:

| Parameter | Model | Sesamol Dosage | Effect | Reference |

| Infarct Size | Murine Model (LAD ligation) | 50 mg/kg (7 days pre-treatment) | Significantly reduced | [4][7] |

| Cardiac Markers (CK, LDH, cTnI) | Murine Model (LAD ligation) | 50 mg/kg (7 days pre-treatment) | Significantly restored towards normal | [5][7] |

| MDA and MPO Activity | Murine Model (LAD ligation) | 50 mg/kg (7 days pre-treatment) | Markedly reduced | [4][8] |

| Antioxidant Enzymes (SOD, CAT, GSH) | Murine Model (LAD ligation) | 50 mg/kg (7 days pre-treatment) | Significantly increased | [5][7] |

| Pro-inflammatory Cytokines (TNF-α, IL-1β) | Murine Model (LAD ligation) | 50 mg/kg (7 days pre-treatment) | Significantly reduced | [4][8] |

| Apoptotic Proteins (Bax, Caspase-3, Bcl-2) | Murine Model (LAD ligation) | 50 mg/kg (7 days pre-treatment) | Bax and Caspase-3 downregulated; Bcl-2 upregulated | [4][7] |

Protection Against Drug-Induced Cardiotoxicity

Cardiotoxicity is a significant side effect of certain chemotherapeutic agents, such as doxorubicin (B1662922). Sesamol has shown promise in mitigating doxorubicin-induced cardiomyopathy by normalizing altered biochemical parameters and offering myocardial protection from necrotic damage.[10]

Key Mechanisms of Action:

-

Amelioration of Oxidative Stress: Similar to its effects in I/R injury, sesamol counteracts doxorubicin-induced oxidative stress by enhancing the levels of endogenous antioxidants.[10]

-

Lipid Lowering and Membrane Stabilization: Sesamol exhibits a lipid-lowering effect and helps in stabilizing the myocardial membrane, thereby preventing leakage of cardiac enzymes.[10]

Quantitative Data on Sesamol's Efficacy in Doxorubicin-Induced Cardiomyopathy:

| Parameter | Model | Sesamol Dosage | Effect | Reference |

| Cardiac Biomarkers (Troponin T, LDH, CK, AST) | Rat Model | 50 mg/kg | Normalization of altered levels | [10] |

| Lipid Profile (Cholesterol, Triglycerides, HDL, LDL, VLDL) | Rat Model | 50 mg/kg | Normalization of altered levels | [10] |

Molecular Targets and Signaling Pathways

The cardioprotective effects of sesamol are orchestrated through its interaction with several key molecular targets and signaling pathways.

Key Signaling Pathways:

-

NF-κB Signaling Pathway: Sesamol suppresses the activation of NF-κB, a key regulator of inflammation, thereby inhibiting the expression of pro-inflammatory cytokines.[4][9]

-

MAPK Signaling Pathway: Sesamol has been shown to decrease the activation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in inflammatory responses.[9][11]

-

AMPK Signaling Pathway: Sesamol promotes the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis, which can contribute to its cardioprotective effects.[9][11]

-

Nrf2 Antioxidant Pathway: Sesamol enhances the protective antioxidant pathway represented by nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1).[9][11]

Caption: Molecular signaling pathways modulated by Sesamol for cardioprotection.

Experimental Protocols

The following section outlines the typical experimental methodologies employed in the studies cited in this guide.

In Vivo Model of Myocardial Ischemia/Reperfusion Injury

-

Animal Model: Male Wistar rats or murine models are commonly used.

-

Induction of I/R: Myocardial ischemia is surgically induced by ligating the left anterior descending (LAD) coronary artery for a specific duration (e.g., 45 minutes), followed by a period of reperfusion (e.g., 3 hours) by releasing the ligature.[5][7]

-

Sesamol Administration: Sesamol is typically administered orally or intraperitoneally for a set period (e.g., 7 days) before the induction of I/R.[5][7] A common effective dose is 50 mg/kg body weight.[4][7]

-

Assessment of Cardioprotection:

-

Infarct Size Measurement: The heart is stained with triphenyltetrazolium (B181601) chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.[7]

-

Biochemical Analysis: Blood samples are collected to measure the levels of cardiac injury markers such as creatine (B1669601) kinase (CK), lactate (B86563) dehydrogenase (LDH), and cardiac troponin I (cTnI) using commercially available ELISA kits.[4][7]

-

Oxidative Stress Markers: Heart tissue homogenates are used to measure MDA levels and MPO activity, as well as the activity of antioxidant enzymes (SOD, CAT, GSH).[4][7]

-

Inflammatory Markers: Serum and myocardial tissue levels of TNF-α and IL-1β are quantified using ELISA and RT-PCR, respectively.[4][7]

-

Apoptosis Markers: The protein expression of Bax, Bcl-2, and Caspase-3 in the ischemic myocardial tissue is determined by Western blotting.[4][7]

-

Caption: Experimental workflow for in vivo myocardial I/R injury model.

In Vitro and In Vivo Models of Drug-Induced Cardiotoxicity

-

Induction of Cardiotoxicity: Doxorubicin is administered to rats (e.g., a cumulative dose of 15 mg/kg intraperitoneally over 2 weeks) to induce cardiomyopathy.[10]

-

Sesamol Treatment: Sesamol (e.g., 50 mg/kg) is administered, often as a pre-treatment, before and during the doxorubicin regimen.[10]

-

Biochemical Evaluation: Serum levels of cardiac biomarkers and lipid profiles are assessed.[10]

-

Histopathological Examination: Heart tissue is examined for signs of myocardial necrosis and damage.[10]

Conclusion and Future Directions

Sesamol has consistently demonstrated significant cardioprotective effects across various experimental models. Its ability to concurrently target oxidative stress, inflammation, and apoptosis through the modulation of key signaling pathways like NF-κB, MAPK, and AMPK underscores its therapeutic potential. The quantitative data presented in this guide highlight the efficacy of sesamol in mitigating cardiac damage.

For drug development professionals, sesamol represents a promising lead compound. Future research should focus on optimizing its delivery, evaluating its long-term safety and efficacy in more complex preclinical models, and ultimately, translating these findings into clinical applications for the prevention and treatment of cardiovascular diseases. Further molecular studies are also warranted to fully elucidate the intricate mechanisms underlying its cardioprotective actions.

References

- 1. Sesamol: a powerful functional food ingredient from sesame oil for cardioprotection - Food & Function (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Sesamol: a powerful functional food ingredient from sesame oil for cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alliedacademies.org [alliedacademies.org]

- 5. alliedacademies.org [alliedacademies.org]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. alliedacademies.org [alliedacademies.org]

- 9. Sesamol suppresses the inflammatory response by inhibiting NF-κB/MAPK activation and upregulating AMP kinase signaling in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant, Lipid Lowering, and Membrane Stabilization Effect of Sesamol against Doxorubicin-Induced Cardiomyopathy in Experimental Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory and Antioxidant Effects of Sesame Oil on Atherosclerosis: A Descriptive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anticancer and Pro-Apoptotic Activities of Sesamol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesamol, a phenolic lignan (B3055560) derived from sesame seeds (Sesamum indicum) and sesame oil, has emerged as a promising natural compound with significant anticancer potential.[1][2][3] Extensive in vitro and in vivo studies have demonstrated its ability to inhibit proliferation, induce cell cycle arrest, and trigger apoptosis in a variety of cancer cell lines.[3][4] The anticancer effects of Sesamol are attributed to its modulation of multiple cellular signaling pathways, including the intrinsic and extrinsic apoptotic pathways, and key survival pathways like PI3K/Akt and MAPK.[3][4][5] At high concentrations, Sesamol can act as a pro-oxidant, generating intracellular reactive oxygen species (ROS) that lead to mitochondrial dysfunction and apoptotic cell death.[6][7] Furthermore, Sesamol has been shown to sensitize cancer cells to conventional chemotherapeutic agents, highlighting its potential as an adjunct in cancer therapy.[8][9] This technical guide provides a comprehensive overview of the molecular mechanisms underlying Sesamol's anticancer activities, detailed experimental protocols for its evaluation, and a summary of its efficacy across different cancer types.

Introduction

Sesamol (3,4-methylenedioxyphenol) is a key bioactive component of sesame oil, recognized for a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and chemopreventive effects.[3][4] While traditionally known for its antioxidant capabilities at low concentrations, recent research has compellingly shown that at higher concentrations, Sesamol exhibits pro-oxidant activity selectively in cancer cells, leading to the induction of apoptosis.[6] Its ability to target fundamental cancer cell processes, such as proliferation and survival, has made it a subject of intensive investigation for oncological applications.[1][10] This document serves as a technical resource, consolidating the current understanding of Sesamol's mechanisms of action and providing practical methodologies for its study.

Mechanisms of Anticancer and Pro-Apoptotic Activity

Sesamol exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and inhibiting critical cell survival machinery.

Induction of Apoptosis via Intrinsic and Extrinsic Pathways

Apoptosis is a crucial mechanism for eliminating cancerous cells. Sesamol has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5][11]

-

Intrinsic (Mitochondrial) Pathway: High concentrations of Sesamol induce the production of intracellular ROS, such as superoxide (B77818) anions (O2⁻).[6] This oxidative stress leads to a loss of mitochondrial membrane potential (ΔΨm), a critical event in the intrinsic pathway.[5][6] The disruption of the mitochondrial membrane results in the release of pro-apoptotic factors into the cytoplasm. Sesamol modulates the expression of the Bcl-2 family of proteins, causing a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[11][12] This shift in the Bcl-2/Bax ratio further promotes mitochondrial permeabilization. These events culminate in the activation of initiator caspase-9, which in turn activates the executioner caspase-3, leading to DNA fragmentation and cell death.[4][5]

-

Extrinsic (Death Receptor) Pathway: Sesamol can also trigger the extrinsic pathway by upregulating the expression of death receptors like Fas and its ligand (FasL).[11] This engagement leads to the activation of the initiator caspase-8. Activated caspase-8 can directly activate caspase-3 or cleave the protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria, linking the extrinsic pathway to the intrinsic pathway and amplifying the apoptotic signal.[5][11] The concurrent activation of caspases 8, 9, and 3/7 confirms that Sesamol induces apoptosis through both interconnected pathways.[5]

Modulation of Key Signaling Pathways

Sesamol's pro-apoptotic activity is regulated by its influence on critical signaling cascades that govern cell survival and proliferation.

-

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and growth, and it is often hyperactivated in cancer.[13] Sesamol has been found to inhibit this pro-survival pathway.[3][4][7] By suppressing the phosphorylation of Akt, Sesamol downregulates downstream targets that promote cell survival and inhibits signals that prevent apoptosis.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes JNK and p38 MAPK, is involved in cellular responses to stress.[3] Sesamol has been shown to modulate the MAPK pathway, which can contribute to the induction of apoptosis in cancer cells.[3][4][14]

Cell Cycle Arrest

In addition to inducing apoptosis, Sesamol can inhibit cancer cell proliferation by causing cell cycle arrest.[6] Studies have shown that treatment with Sesamol can lead to an accumulation of cells in the S-phase or G2/M phase of the cell cycle, preventing them from dividing and proliferating.[6][15][16] This effect is often associated with the modulation of cell cycle regulatory proteins.[4]

Chemosensitization

Sesamol has demonstrated the ability to enhance the efficacy of conventional chemotherapeutic drugs. For instance, it has been shown to augment paclitaxel-induced apoptosis in human cervical cancer cells.[8] This chemosensitizing effect is linked to increased ROS generation and DNA damage, suggesting that Sesamol can lower the therapeutic threshold for standard anticancer drugs and potentially overcome drug resistance.[8][9]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic efficacy of Sesamol is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of the cancer cell population. The IC50 values vary across different cancer cell lines and treatment durations.

| Cancer Cell Line | Cancer Type | IC50 Value (mM) | Treatment Duration (hours) | Reference |

| SK-LU-1 | Human Lung Adenocarcinoma | 2.7 | 48 | [5] |

| HCT116 | Human Colon Carcinoma | ~2.59 | 48 | [17] |

| HepG2 | Human Liver Hepatocellular Carcinoma | ~0.000 (mM not specified, value from abstract) | Not Specified | [11] |

| SK-MEL-2 | Human Malignant Melanoma | 2 - 3 | Not Specified | [18] |

| HeLa | Human Cervical Cancer | N/A (Potentiates Paclitaxel IC50 to 7.5 nM) | Not Specified | [8] |

| SCC-25 | Human Oral Squamous Carcinoma | Effective at 62.5, 125, 250 µM | Not Specified | [19] |

Note: IC50 values can vary based on experimental conditions. The data presented are compiled from the cited literature.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticancer activities of Sesamol.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., 2.0 x 10⁴ cells/well) into a 96-well plate and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[20]

-

Treatment: Treat the cells with various concentrations of Sesamol (e.g., 0.5, 1, 2, 5 mM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[6]

-

MTT Incubation: After treatment, remove the medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL).[20] Incubate for 1-4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance of the solution on a microplate reader at a wavelength of 570-595 nm.[20]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

-

Apoptosis Detection by DAPI Staining

This method is used to visualize morphological changes in the nucleus characteristic of apoptosis.

-

Principle: 4′,6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. Apoptotic cells exhibit condensed chromatin and nuclear fragmentation, which can be visualized under a fluorescence microscope.

-

Methodology:

-

Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with Sesamol as described above.

-

Fixation: After treatment, wash the cells with Phosphate-Buffered Saline (PBS) and fix them with a solution like 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Permeabilization: Wash the cells again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes to allow the dye to enter the nucleus.

-

Staining: Wash with PBS and incubate the cells with DAPI solution (e.g., 1 µg/mL) for 5-10 minutes in the dark.[5]

-